N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide
Overview
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide are likely to be acetylcholine receptors . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many physiological processes, including muscle contraction and heart rate regulation .
Mode of Action
The compound interacts with its targets by binding to the acetylcholine receptors. This interaction can alter the normal functioning of these receptors, leading to changes in the transmission of signals in the nervous system . The exact nature of these changes would depend on the specific type of acetylcholine receptor targeted and the binding affinity of the compound .
Biochemical Pathways
The compound’s interaction with acetylcholine receptors can affect various biochemical pathways. For instance, it may influence the cholinergic pathway , which is involved in memory, learning, and other cognitive functions . The compound could also impact other pathways downstream of the acetylcholine receptors, leading to a range of physiological effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific type of acetylcholine receptor it targets and the nature of its interaction with these receptors. For instance, if the compound acts as an agonist, it could enhance the activity of the acetylcholine receptors, leading to increased signal transmission in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted amidoxime with a cyclohexanecarboxylic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic medium.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Tioxazafen: A broad-spectrum nematicide with a similar oxadiazole structure.
Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring, exhibiting diverse biological activities.
Uniqueness
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide stands out due to its specific combination of the oxadiazole ring and the cyclohexanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(13-9-5-2-6-10-13)17-11-14-18-15(19-21-14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUACTIJPRHENB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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